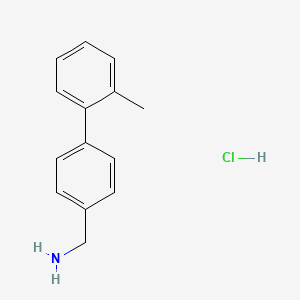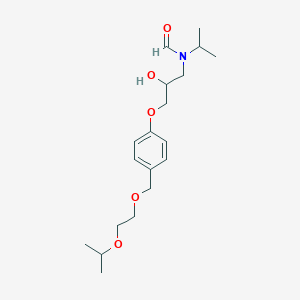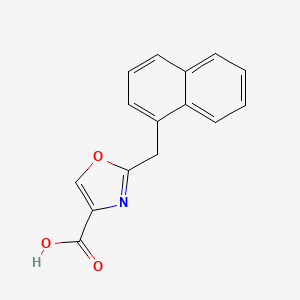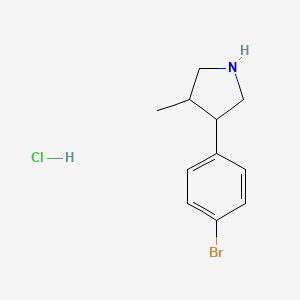
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride
Overview
Description
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1187931-39-0 . It has a molecular weight of 262.58 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride” were not found, similar compounds such as pyrazoline derivatives have been synthesized for biological applications .Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis, antimicrobial activity, and quantum chemical investigation of novel succinimide derivatives, including compounds related to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, demonstrated promising in vitro antifungal activities against several test fungi. One of the compounds exhibited significant inhibitory activities, suggesting potential as novel fungicides. Density functional theory (DFT) calculations were used to explore the structure-activity relationship, indicating the importance of bromo derivatives in antimicrobial applications (Cvetković et al., 2019).
Electrodialysis Applications
Research into anion exchange membranes (AEMs) for electrodialysis applications has included the use of structures similar to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride. These AEMs, designed for water purification and desalination, have shown excellent stability and efficiency, with specific attention to their structural integrity and ionic conductivity in challenging environments. The study highlights the potential of bromophenyl derivatives in enhancing the performance of AEMs used in electrodialysis, showcasing the compound's versatility beyond biomedical applications (Jiang et al., 2018).
Antioxidant Activity
The synthesis of ammonium salts of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, a compound structurally related to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, has been investigated for antioxidant activities. These compounds showed significant inhibitory activity on the superoxide-generating ability of mitochondria, suggesting their potential in combating oxidative stress in both liver and tumor tissues (Kushnir et al., 2015).
Corrosion Inhibition
Novel cationic surfactants, including 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, a structure bearing resemblance to 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These surfactants demonstrated a good ability to inhibit corrosion, suggesting that bromophenyl derivatives could play a crucial role in the development of more effective corrosion inhibitors for industrial applications (Hegazy et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-4-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCEPBSRTWWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)
![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)
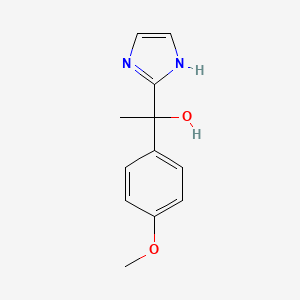
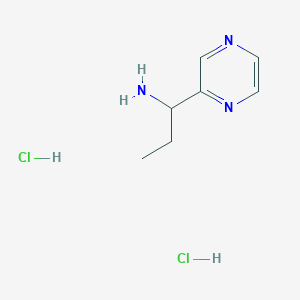
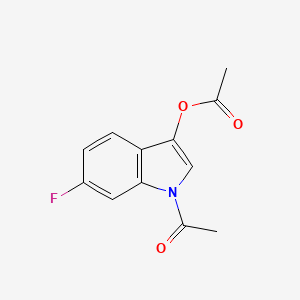
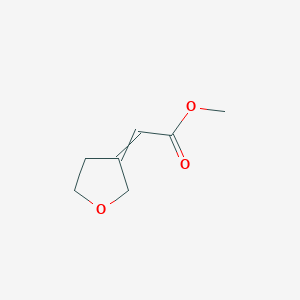
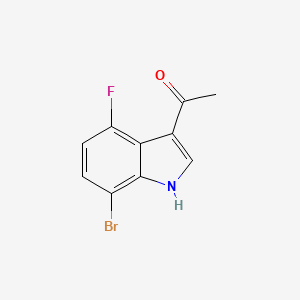
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
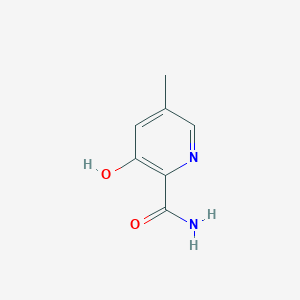
![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)
